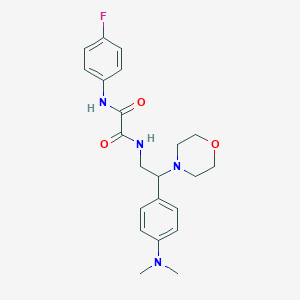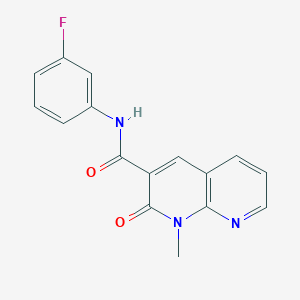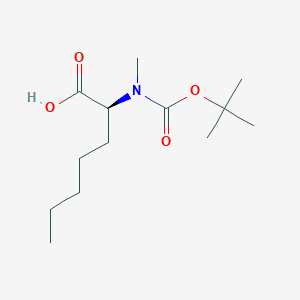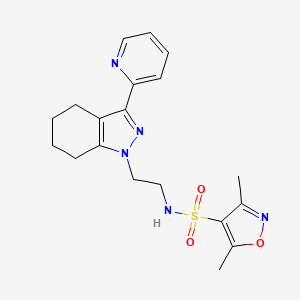![molecular formula C14H9BrCl2N2O3 B2700822 [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 391652-21-4](/img/structure/B2700822.png)
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate, also known as BRD7389, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene regulation.
作用機序
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate exerts its effects by inhibiting the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting this interaction, [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate can alter the expression of various genes involved in cell growth, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate has been shown to induce cell death in cancer cells by inhibiting the expression of genes involved in cell survival and proliferation. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of heart failure, [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate has been shown to improve cardiac function by reducing fibrosis and inflammation.
実験室実験の利点と制限
One of the major advantages of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is its potency and specificity in inhibiting BET proteins. This makes it an attractive compound for studying the role of BET proteins in various physiological processes. However, one limitation of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is its solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research on [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate. One area of interest is the development of more potent and selective BET inhibitors that can be used in clinical settings. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the use of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research.
合成法
The synthesis of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with 2-amino-3-bromoaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then purified using column chromatography to obtain pure [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate.
科学的研究の応用
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and induce cell death in multiple cancer types, including leukemia, lymphoma, and solid tumors. [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is also effective in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cardiac function in animal models of heart failure.
特性
IUPAC Name |
[2-(3-bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O3/c15-9-2-1-3-10(5-9)19-12(20)7-22-14(21)8-4-11(16)13(17)18-6-8/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNSDTSOJBBYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2700742.png)
![2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2700743.png)
![ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2700744.png)
![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)


![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2700755.png)
![2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane](/img/structure/B2700756.png)



